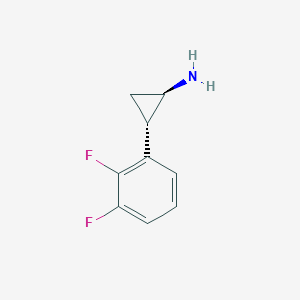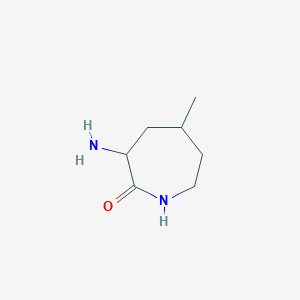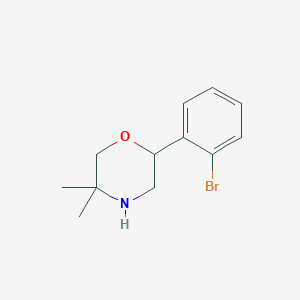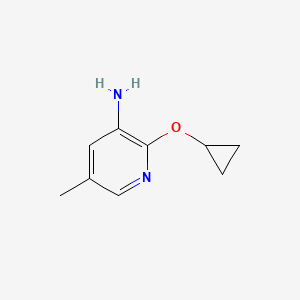
4,5-Dimethyl-1,3-cyclopentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylcyclopentane-1,3-dione is an organic compound characterized by a five-membered cyclopentane ring with two methyl groups at the 4 and 5 positions and two ketone groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a cyclization step to form the desired cyclopentane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 4,5-dimethylcyclopentane-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylcyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4,5-Dimethylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-dimethylcyclopentane-1,3-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ketone groups can act as electrophiles, participating in nucleophilic addition reactions. The methyl groups can influence the reactivity and stability of the compound through steric and electronic effects.
Comparison with Similar Compounds
Cyclopentane-1,3-dione: Lacks the methyl groups, resulting in different reactivity and properties.
4,4-Dimethylcyclopentane-1,3-dione: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Cyclohexane-1,3-dione: Larger ring size, affecting the compound’s stability and reactivity.
Uniqueness: 4,5-Dimethylcyclopentane-1,3-dione is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other cyclopentane derivatives.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
4,5-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h4-5H,3H2,1-2H3 |
InChI Key |
BEGWHAMZTVHPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[1-(4-Methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13067680.png)


![3-[(2-Methoxycyclohexyl)oxy]azetidine](/img/structure/B13067716.png)



![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)
![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)

